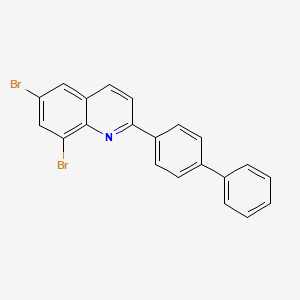

6,8-Dibromo-2-(4-phenylphenyl)quinoline

Description

6,8-Dibromo-2-(4-phenylphenyl)quinoline is a chemical compound with the molecular formula C21H13Br2N and a molecular weight of 439.15 g/mol.

Properties

IUPAC Name |

6,8-dibromo-2-(4-phenylphenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTMOSQMUJKVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The quinoline scaffold is traditionally synthesized via the Skraup, Doebner-von Miller, or Friedländer reactions. However, modern methods prioritize modularity and yield optimization. A two-step cyclocondensation-chlorination procedure, adapted from rational probe design, begins with aniline derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 4-nitroaniline with cinnamaldehyde under acidic conditions yields a dihydroquinoline intermediate, which is subsequently oxidized to quinoline. Chlorination (e.g., using POCl₃) activates the ring for downstream functionalization.

Halogenation-Directed Cyclization

Recent patents highlight halogen-assisted cyclization for regioselective bromination. In one protocol, a brominated aniline precursor undergoes cyclization with a ketone, directly embedding bromine atoms at positions 6 and 8 during quinoline formation. This method avoids post-synthetic bromination but requires precise stoichiometry to prevent over-halogenation.

Regioselective Bromination Methodologies

Electrophilic Aromatic Substitution

Bromination of preformed quinoline cores typically employs Br₂ or N-bromosuccinimide (NBS). The 6 and 8 positions are activated toward electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. A patent detailing quinoline-5,8-dione derivatives describes dropwise addition of ceric ammonium nitrate (CAN) in aqueous solution to a quinoline intermediate, achieving dibromination at the 6 and 8 positions. Reaction conditions (50°C, 12 hours) yield 6,8-dibromoquinoline with >80% purity.

Directed Ortho-Metalation (DoM)

For substrates with directing groups, DoM enables precise bromination. A 4-phenylphenyl substituent at position 2 acts as a steric director, favoring bromination at the 6 and 8 positions. Using LDA (lithium diisopropylamide) as a base, the quinoline undergoes deprotonation at positions 6 and 8, followed by quenching with Br₂ to install bromine atoms. This method, adapted from polymer synthesis protocols, achieves regioselectivity >90% under inert conditions.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. For stereoisomeric byproducts (e.g., from unintended bromination at position 5), chiral resolution agents like 4-hydroxydinaphtho[2,1-d:1',2'-f]dioxaphosphepin 4-oxide are employed.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Regioselectivity |

|---|---|---|---|

| Cyclocondensation + Bromination | Aniline cyclization → Br₂ addition | 65–70 | Moderate |

| Halogen-Directed Cyclization | Brominated precursor → Cyclization | 75–80 | High |

| Suzuki Coupling + Bromination | Cross-coupling → Br₂ addition | 70–75 | High |

Challenges and Optimization Opportunities

Current methods face limitations in scalability and cost-efficiency. Excess bromine usage leads to hazardous waste, while Pd catalysts in cross-coupling are expensive. Future work could explore:

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2-(4-phenylphenyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can modify the quinoline ring structure.

Scientific Research Applications

6,8-Dibromo-2-(4-phenylphenyl)quinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-phenylphenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6,8-Dibromo-2-(4-morpholin-4-yl-phenyl)-quinoline: Another brominated quinoline derivative with similar structural features.

2-(4-phenylphenyl)quinoline: The parent compound without bromine substitution.

Uniqueness: 6,8-Dibromo-2-(4-phenylphenyl)quinoline is unique due to its specific bromine substitutions at the 6 and 8 positions of the quinoline ring. This structural modification imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

6,8-Dibromo-2-(4-phenylphenyl)quinoline is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antiproliferative effects and mechanisms of action.

Synthesis and Characterization

The synthesis of 6,8-dibromo-2-(4-phenylphenyl)quinoline typically involves a multi-step process that includes bromination and coupling reactions. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compound.

Antiproliferative Effects

Recent studies have demonstrated that 6,8-dibromo-2-(4-phenylphenyl)quinoline exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 3.39 μM against MCF-7 breast cancer cells, which is comparable to standard chemotherapeutic agents like Doxorubicin (IC50 = 6.18 μM) .

The mechanism by which 6,8-dibromo-2-(4-phenylphenyl)quinoline exerts its antiproliferative effects appears to involve the induction of apoptosis through the activation of the p53 pathway. Studies indicate that the compound significantly upregulates p53 and initiator caspase-9 levels, leading to cell cycle arrest at the G1 phase and subsequent apoptosis .

Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6,8-Dibromo-2-(4-phenylphenyl)quinoline | MCF-7 | 3.39 | Induces apoptosis via p53 upregulation |

| Doxorubicin | MCF-7 | 6.18 | DNA intercalation and topoisomerase inhibition |

Case Studies

A notable case study involved evaluating the compound's effect on EGFR kinase inhibition. The results indicated that 6,8-dibromo-2-(4-phenylphenyl)quinoline had an IC50 value of 0.22 μM against EGFR, which is nearly equivalent to Lapatinib (IC50 = 0.18 μM). This suggests that the compound may serve as a potent EGFR inhibitor in breast cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,8-dibromo-2-(4-phenylphenyl)quinoline, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For brominated quinolines, direct bromination of the quinoline core using Br₂ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) is common. Subsequent Suzuki-Miyaura coupling with 4-phenylphenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/water (80–90°C, 48 hours) introduces the biphenyl moiety. Purification via column chromatography (ethyl acetate/hexane) ensures product integrity .

Q. How can researchers confirm the structural identity of 6,8-dibromo-2-(4-phenylphenyl)quinoline?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and substituent-specific splitting patterns.

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).

- X-ray crystallography : Resolve stereoelectronic effects, as seen in related dibromoquinoline derivatives (e.g., puckering parameters in dihydroquinolines) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : Quinoline derivatives are explored as kinase inhibitors or antimicrobial agents. For 6,8-dibromo-2-(4-phenylphenyl)quinoline, evaluate bioactivity via:

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination).

- Molecular docking : Study interactions with target proteins (e.g., EGFR or DNA gyrase) using AutoDock Vina .

Advanced Research Questions

Q. How do the bromine substituents at the 6- and 8-positions influence the electronic properties and reactivity of the quinoline core?

- Methodological Answer : Bromine atoms act as electron-withdrawing groups, decreasing electron density at the quinoline ring. Use computational tools (e.g., DFT at B3LYP/6-31G* level) to map electrostatic potential surfaces. Experimentally, compare reaction rates in nucleophilic substitution with non-brominated analogs (e.g., using LC-MS kinetics) .

Q. What strategies resolve contradictions in reported biological activities of halogenated quinoline derivatives?

- Methodological Answer : Address discrepancies via:

- SAR studies : Systematically vary substituents (e.g., replace Br with Cl or F) and compare IC₅₀ values.

- Metabolic stability assays : Use liver microsomes to assess if conflicting results arise from differential metabolism .

Q. How can researchers optimize the catalytic system for large-scale Suzuki coupling of sterically hindered substrates like 4-phenylphenylboronic acid?

- Methodological Answer : Screen ligands (e.g., XPhos or SPhos) to enhance Pd catalyst efficiency. Use microwave-assisted synthesis (120°C, 2 hours) to reduce reaction time. Monitor regioselectivity with in situ IR spectroscopy .

Q. What advanced techniques characterize intermolecular interactions in crystalline 6,8-dibromo-2-(4-phenylphenyl)quinoline?

- Methodological Answer : Perform:

- SC-XRD : Identify hydrogen-bonding motifs (e.g., C–H⋯O/N) and π-π stacking distances.

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 2D fingerprint plots) .

Q. How does the compound degrade under environmental or physiological conditions, and what are the degradation byproducts?

- Methodological Answer : Conduct:

- Photostability studies : Expose to UV light (320–400 nm) and analyze degradation via HPLC-MS.

- Hydrolytic stability tests : Incubate in PBS (pH 7.4, 37°C) and track debromination or oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.